molecular formula C36H26N4 B8144888 4,4',4''-((4'-Amino-[1,1'-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline

4,4',4''-((4'-Amino-[1,1'-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline

Cat. No.: B8144888
M. Wt: 514.6 g/mol
InChI Key: OCOGITZBSBTRLX-UHFFFAOYSA-N
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Description

4,4’,4’‘-((4’-Amino-[1,1’-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline is an organic compound characterized by its complex structure, which includes multiple aromatic rings and ethyne linkages

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘-((4’-Amino-[1,1’-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halides, sulfonates.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound.

Scientific Research Applications

4,4’,4’‘-((4’-Amino-[1,1’-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’,4’‘-((4’-Amino-[1,1’-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the electronic properties of materials and the biological activity of molecules .

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(4-aminophenyl)ethene: Similar in structure but with different electronic properties due to the absence of ethyne linkages.

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains a triazine core instead of a biphenyl core, leading to different reactivity and applications[][5].

Uniqueness

4,4’,4’‘-((4’-Amino-[1,1’-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline is unique due to its combination of biphenyl and ethyne linkages, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

4-[2-[4-(4-aminophenyl)-2,5-bis[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N4/c37-32-15-4-25(5-16-32)1-10-29-23-31(12-3-27-8-19-34(39)20-9-27)36(28-13-21-35(40)22-14-28)24-30(29)11-2-26-6-17-33(38)18-7-26/h4-9,13-24H,37-40H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOGITZBSBTRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C#CC5=CC=C(C=C5)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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